molecular formula C19H16N6OS B13357903 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B13357903
M. Wt: 376.4 g/mol
InChI Key: SMRSXKYDWRPSGQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic molecules combining imidazo[1,2-a]pyridine and triazolo[3,4-b][1,3,4]thiadiazole cores. The structure features a 4-methylphenoxymethyl substituent at position 6 of the thiadiazole ring and a methyl group at position 2 of the imidazo-pyridine moiety. Such hybrid systems are designed to enhance biological activity by leveraging synergistic interactions between aromatic and heteroatom-rich regions .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-12-6-8-14(9-7-12)26-11-16-23-25-18(21-22-19(25)27-16)17-13(2)20-15-5-3-4-10-24(15)17/h3-10H,11H2,1-2H3

InChI Key

SMRSXKYDWRPSGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of triazolothiadiazine derivatives . Microwave irradiation has also been employed to facilitate the synthesis of similar compounds, enhancing reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave-assisted synthesis and solvent-free conditions, are likely to be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Core Structure Substituents Molecular Formula Key Properties Reference
Target Compound - 6-[(4-methylphenoxy)methyl] on triazolo-thiadiazole
- 2-methylimidazo[1,2-a]pyridine
C₂₂H₁₈N₆OS High lipophilicity; potential CNS activity
6-[(2-chlorophenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 2-chlorophenoxy at position 6
- 4-pyridinyl at position 3
C₁₅H₁₀ClN₅OS Predicted pKa = 1.54; higher electrophilicity due to Cl
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles - 4-methoxyphenylpyrazole at position 3
- Variable R groups (alkyl/aryl)
Varies Enhanced antifungal potential via 14-α-demethylase inhibition (molecular docking)
3-(α-naphthylmethylene)-6-alkyl/aryl triazolo-thiadiazoles - α-naphthylmethylene at position 3
- Alkyl/aryl at position 6
Varies Antimicrobial, herbicidal activity
3-pyridyl triazolo-thiadiazoles (e.g., 2a–2s) - Pyridyl at position 3
- Carboxylic acid-derived substituents
Varies Vasodilation activity (e.g., EC₅₀ < 10 μM)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s methylphenoxy group confers higher logP compared to chlorophenoxy (Cl reduces logP) or methoxyphenyl (OCH₃ increases polarity) analogs .
  • Solubility: Imidazo-pyridine systems generally exhibit better aqueous solubility than quinoline-based analogs (e.g., 929967-95-3) due to reduced aromatic bulk .
  • Acid-Base Behavior : The pKa of the triazolo-thiadiazole core (~1.5–2.0) suggests protonation at physiological pH, enhancing binding to negatively charged enzyme pockets .

Biological Activity

The compound 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5OSC_{16}H_{15}N_{5}OS, and it features a unique combination of imidazo and triazole-thiadiazole moieties. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight365.45206 g/mol
CAS Number127399-38-6
Density1.43 g/cm³
Boiling Point616.9 °C at 760 mmHg
LogP3.871

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiadiazole rings. The compound has shown promising results in various cancer cell lines:

  • Cell Line Studies :
    • HCT116 (human colon cancer) : Exhibited growth inhibition with an IC50 value of approximately 3.29 µg/mL.
    • H460 (human lung cancer) : Showed an IC50 value of 10 µg/mL.
    • MCF-7 (human breast cancer) : Displayed significant antiproliferative activity at concentrations around 10 µg/mL .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells without causing cell cycle arrest, as evidenced by fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential studies .

Other Pharmacological Activities

In addition to anticancer effects, the compound has been evaluated for other biological activities:

  • Antifungal Activity :
    • Compounds similar to the target molecule have demonstrated fungicidal effects against various fungal strains with median effective concentrations (EC50) ranging from 7.28 µM to 42.49 µM against different fungi such as Pellicularia sasakii and Alternaria solani .
  • Cytotoxicity :
    • The cytotoxic properties against various tumor cell lines suggest that the compound may also have applications in treating other malignancies beyond those initially studied.

Study on Thiadiazole Derivatives

A comprehensive review focused on derivatives of thiadiazole compounds indicated that many exhibit significant anticancer activity across multiple cell lines. The most potent derivatives had IC50 values as low as 0.15 µM against leukemia cells, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of similar compounds has revealed that specific substitutions on the thiadiazole and triazole rings can significantly affect their biological activity. For instance, the introduction of halogen atoms has been shown to enhance anticancer efficacy .

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